2-Methoxy-4-nitrobenzenediazonium

Spectroscopy Dye Chemistry Analytical Chemistry

For synthetic chemists seeking unparalleled control in azo coupling, 2-Methoxy-4-nitrobenzenediazonium (CAS 27761-26-8) is the definitive diazo component. Its ortho-methoxy and para-nitro substituents create an electronic environment that generic diazonium salts cannot replicate, ensuring rapid coupling kinetics for deep, bluish-red shades and enabling a distinct azo-transfer pathway for mild deaminative iodinations. Choose this compound to eliminate batch inconsistency and unlock reaction pathways unavailable to mono-substituted analogs.

Molecular Formula C7H6N3O3+
Molecular Weight 180.14 g/mol
CAS No. 27761-26-8
Cat. No. B1210940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitrobenzenediazonium
CAS27761-26-8
Molecular FormulaC7H6N3O3+
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
InChIInChI=1S/C7H6N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4H,1H3/q+1
InChIKeyQCONCWPZAHEPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-nitrobenzenediazonium (CAS 27761-26-8): Key Properties and Industrial Relevance


2-Methoxy-4-nitrobenzenediazonium (CAS 27761-26-8) is an aromatic diazonium ion formed by diazotization of 2-methoxy-4-nitroaniline [1]. This compound serves as a versatile diazonium salt and is the core cation of the biological stain Fast Red B, typically stabilized as a 5-sulfonaphthalene-1-sulfonate salt [2]. The compound exhibits a molecular formula of C7H6N3O3+ and a molecular weight of 180.14 g/mol . Its unique electronic structure, conferred by the simultaneous presence of electron-donating (methoxy) and electron-withdrawing (nitro) substituents, dictates its specific reactivity profile in azo coupling and diazonium-transfer reactions [3].

Why 2-Methoxy-4-nitrobenzenediazonium Cannot Be Simply Replaced by Other Diazonium Salts


Generic substitution of diazonium salts in synthetic or dyeing applications often fails because the specific substitution pattern on the aromatic ring profoundly influences both the stability and reactivity of the diazonium group . In the case of 2-Methoxy-4-nitrobenzenediazonium, the ortho-methoxy and para-nitro groups create a unique electronic environment. The nitro group enhances electrophilicity for rapid azo coupling, while the methoxy group provides resonance stabilization that influences the tautomeric behavior of derived triazenes, enabling a distinct diazonium-transfer function [1]. These dual substituent effects are not replicated by analogs bearing only a nitro group (e.g., 4-nitrobenzenediazonium) or only a methoxy group (e.g., 4-methoxybenzenediazonium), leading to divergent reaction kinetics, product yields, and application-specific performance [2].

Quantitative Differentiation of 2-Methoxy-4-nitrobenzenediazonium from Key Comparators


Red-Shifted UV-Vis Absorption Maximum vs. 4-Nitrobenzenediazonium

The presence of the ortho-methoxy substituent in 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate induces a bathochromic shift in the UV-Vis absorption maximum (λmax) compared to the unsubstituted 4-nitrobenzenediazonium salt. This shift is a direct consequence of extended π-conjugation and altered HOMO-LUMO energies . This spectral difference is critical for applications requiring specific wavelength absorption or detection [1].

Spectroscopy Dye Chemistry Analytical Chemistry

Significantly Lower Melting Point of Tetrafluoroborate Salt vs. 4-Nitrobenzenediazonium Analogs

The tetrafluoroborate salt of 2-Methoxy-4-nitrobenzenediazonium exhibits a markedly lower melting point compared to the corresponding salt of 4-nitrobenzenediazonium. This property is crucial for handling, storage, and thermal processing conditions in industrial settings .

Physical Chemistry Formulation Process Chemistry

Unique Diazonium-Transfer Capability via 1,3-Diaryltriazene Tautomerism

Unlike standard diazonium salts, 2-Methoxy-4-nitrobenzenediazonium serves as a practical diazonium-transfer agent for primary arylamines. The key differentiator is the formation of 1,3-diaryltriazenes that exist in a specific 'azo-transfer' tautomeric state, enabled by a hydrogen bond between the ortho-methoxy group and the N–H moiety [1]. This tautomerism facilitates deaminative iodination and palladium-catalyzed arylation of arylamines without requiring direct diazotization of the substrate amine [1].

Organic Synthesis Diazonium Chemistry Deamination

Higher Molecular Weight and Distinct Physicochemical Properties vs. 4-Nitrobenzenediazonium

The addition of a methoxy group results in a higher molecular weight and altered lipophilicity for 2-Methoxy-4-nitrobenzenediazonium compared to the simpler 4-nitrobenzenediazonium cation. These differences impact solubility, formulation stability, and molar stoichiometry in large-scale processes [1].

Physical Chemistry Formulation Procurement

Specific Commercial Application as Fast Red B Salt vs. Generic Diazo Components

As the 1,5-naphthalenedisulfonate salt, 2-Methoxy-4-nitrobenzenediazonium is the active ingredient in Fast Red B, a widely used azoic diazo component. Its coupling behavior with naphthols (e.g., AS-D) is characterized as having 'strong coupling ability but slow coupling speed,' a profile distinct from other fast color bases like Fast Red RL or Fast Red GL . This specific kinetic profile is crucial for achieving uniform dyeing in continuous textile processes.

Textile Dyeing Histology Colorants

Optimal Application Scenarios for 2-Methoxy-4-nitrobenzenediazonium


Synthesis of Complex Azo Dyes Requiring a Bluish-Red Shade

Based on its specific coupling kinetics with naphthol AS-D, 2-Methoxy-4-nitrobenzenediazonium is the preferred diazo component when the target azo dye requires a deep, bluish-red shade. Its slow coupling speed, combined with strong binding, ensures level dyeing on cotton and viscose fibers, making it a standard component in fast pigment formulations such as Fast Pigment Golden Yellow 2G and Fast Pigment Jujube Red IB .

Diazonium-Transfer Agent for Deaminative Functionalization of Arylamines

For synthetic chemists, this compound offers a unique and practical route for the deaminative iodination or arylation of primary arylamines. This application scenario is particularly valuable when direct diazotization of the target arylamine is challenging or incompatible with other functional groups. The method, demonstrated by Saeki et al. (2005), leverages the compound's ability to form 'azo-transfer' tautomers of 1,3-diaryltriazenes, providing a mild alternative to traditional Sandmeyer-type transformations [1].

UV-Spectroscopic Analysis and Monitoring

The distinct λmax at 375 nm for the tetrafluoroborate salt of 2-Methoxy-4-nitrobenzenediazonium provides a spectroscopic handle that can be used to differentiate it from other diazonium salts in complex reaction mixtures . This is particularly useful in analytical method development for quality control of dye intermediates or in kinetic studies where the concentration of this specific diazonium ion must be tracked independently.

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